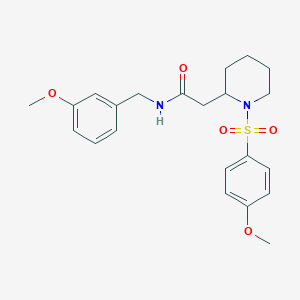

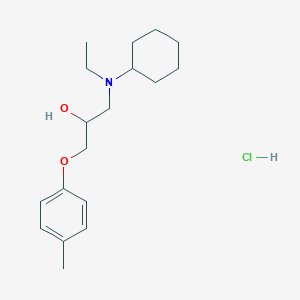

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid” is a complex organic molecule. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it might involve reactions like the Suzuki-Miyaura coupling , which is a popular method for forming carbon-carbon bonds.Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For instance, benzylic positions in organic compounds are known to be reactive towards free radical attack .科学的研究の応用

Iodocyclization for Synthesis of Complex Organic Structures

Research by Okitsu et al. (2008) demonstrates the utility of iodocyclization in synthesizing a wide variety of 3-iodobenzo[b]furans, highlighting a method that could be applicable to the synthesis of compounds related to "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid" (Okitsu et al., 2008).

Suzuki Cross-Coupling for Aryl Compounds

The work by Chaumeil et al. (2000) on the Suzuki cross-coupling reaction of sterically hindered aryl boronates, including discussions on optimizing the process to obtain biaryls, provides insights into methods that could be utilized for derivatives of "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid" (Chaumeil et al., 2000).

Water-Soluble Derivatives for Oxidation Reactions

Cui et al. (2011) discussed the design, synthesis, and reactivity of water-soluble o-iodoxybenzoic acid derivatives, showcasing their oxidative properties in transforming β-keto esters. This research highlights the potential for creating water-soluble derivatives of "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid" for specific applications (Cui et al., 2011).

Novel Formation of Iodobenzene Derivatives

The study by Matsumoto et al. (2008) on forming iodine-substituted benzenes via iodine-induced intramolecular cyclization opens up possibilities for synthesizing iodine-containing derivatives of "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid" (Matsumoto et al., 2008).

Anticancer Properties of Derivative Compounds

Research on the synthesis of glyfoline, a compound with potential anticancer properties, starting from derivatives similar to "4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid," underscores the importance of such compounds in medicinal chemistry (Su et al., 1991).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-ethoxy-5-iodo-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKGJZKEUMLAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-4-[(4-methoxybenzyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2585185.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2585186.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)